1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-
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Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)- is a heterocyclic compound that combines the structural features of pyrazole, isoquinoline, and quinoxaline
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)- can be achieved through several synthetic routes. One common method involves the multicomponent reaction of an aromatic amine, an aromatic aldehyde, and pyrazolone in ethylene glycol . Another approach includes the condensation of anthranilic acid derivatives followed by cyclization . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or quinoxaline rings, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)- involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)- can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the nitrogen atoms and the substituents on the rings.
Quinolinyl-pyrazoles: These compounds have a quinoline and pyrazole moiety but lack the isoquinoline structure. The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)- lies in its combination of three distinct heterocyclic systems, which imparts unique chemical and biological properties
Properties
CAS No. |
824968-79-8 |
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Molecular Formula |
C19H13N5 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-methyl-5-quinoxalin-2-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H13N5/c1-11-17-19(24-23-11)13-7-3-2-6-12(13)18(22-17)16-10-20-14-8-4-5-9-15(14)21-16/h2-10H,1H3,(H,23,24) |
InChI Key |
JMSNCQKUGQIRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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